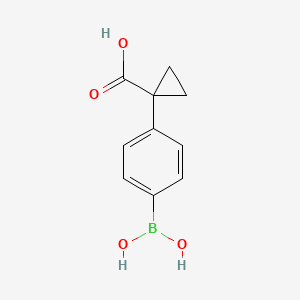
1-(4-Boronophenyl)cyclopropancarbonsäure
Übersicht
Beschreibung
1-(4-Boronophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H11BO4 and its molecular weight is 206 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Boronophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Boronophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Boronsäuren werden in der organischen Synthese häufig als Reagenzien und Katalysatoren eingesetzt, insbesondere in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Reaktion . Die Carboxylgruppe in der Verbindung könnte in solchen Reaktionen möglicherweise einzigartige Reaktivitätsmuster oder Selektivität bieten.
Chemische Biologie
Als Sonden und Sensoren interagieren Boronsäuren mit Diolen und starken Lewis-Basen, die in der chemischen Biologie zur Detektion von Zuckern oder anderen biologischen Molekülen genutzt werden könnten .
Therapeutische Medikamente
Boronsäuren wurden aufgrund ihrer biologischen Aktivität als therapeutische Medikamente untersucht. Die fragliche Verbindung könnte potenzielle Anwendungen in der Medikamentenforschung und -entwicklung haben .
Glucosesensoren
Die Fähigkeit von Boronsäuren, an Zucker zu binden, macht sie für den Einsatz in Glucosesensoren geeignet, die für die Diabetesmanagement entscheidend sind .
Insulin-Abgabesysteme
Boronsäurepolymere wurden für ihren Einsatz in Insulin-Abgabesystemen untersucht, die eine kontrollierte Freisetzung von Insulin ermöglichen .
Dopaminsensoren
Ähnlich wie Glucosesensoren können Boronsäuren verwendet werden, um Neurotransmitter wie Dopamin zu detektieren, was Auswirkungen auf die Behandlung neurologischer Erkrankungen hat .
Zellwachstumsträger
Boronsäurepolymere können auch als Träger für das Zellwachstum dienen, was für die Gewebezüchtung und regenerative Medizin wichtig ist .
BNCT-Mittel
Die Bor-Neutroneneinfangtherapie (BNCT) ist eine Art Strahlentherapie, die Bor-haltige Verbindungen verwendet. Boronsäuren könnten potenziell als Mittel in der BNCT eingesetzt werden, um Krebszellen anzugreifen .
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Boronophenyl)cyclopropanecarboxylic acid, also known as 4-(1-Carboxycyclopropyl)phenylboronic acid, are currently unknown. This compound is a unique chemical with a boronic acid group, which is often used in the field of medicinal chemistry for the development of new drugs . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Boronic acids are known to form reversible covalent complexes with proteins, particularly enzymes, by interacting with active site serine or threonine residues
Eigenschaften
IUPAC Name |
1-(4-boronophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBSPRJVEBBDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675259 | |
| Record name | 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159489-46-9 | |
| Record name | 1-(4-Boronophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















